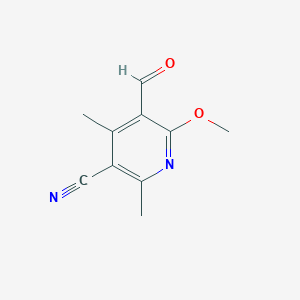![molecular formula C13H19NO2 B3270611 Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate CAS No. 53118-66-4](/img/structure/B3270611.png)
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate
Overview
Description
“Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate” is a chemical compound with the linear formula C13H19NO2 . It has a molecular weight of 221.302 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13H19NO2 . The compound consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” appears as a yellow viscous liquid . Its infrared (IR) spectrum shows peaks at 3334, 3056, 2962, 1730, 1493, 1453, 1163 cm^-1 . The proton nuclear magnetic resonance (^1H-NMR) and carbon-13 nuclear magnetic resonance (^13C-NMR) data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is a key material in various synthetic processes. For instance, it's a starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method for this compound has been developed (Zhong et al., 1999). Additionally, the substance plays a role in the formation of macrocyclic structures, as demonstrated in the synthesis of cis-(6RS,13RS)-3,3,10,10-tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone (Linden et al., 2006).
Application in Corrosion Inhibition
The compound has been used in the synthesis of corrosion inhibitors. For example, derivatives like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate have shown effectiveness in protecting C38 steel in hydrochloric acid solutions (Missoum et al., 2013).
Pharmaceutical Intermediate
This compound is also an intermediate in pharmaceutical synthesis. It has been used in the preparation of compounds like premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).
Potential in Polymerization Processes
This compound is involved in polymerization reactions, such as in the formation of lactide polymers using chiral β-Diketiminate Zinc Complexes, highlighting its versatility in the field of organic chemistry and materials science (Drouin et al., 2010).
Solubility Studies
Research into the solubility of CO2 in mixtures containing 2-amino-2-methyl-1-propanol (a related compound) has been carried out, providing insights into its potential applications in industrial CO2 absorption processes (Svensson et al., 2014).
Properties
IUPAC Name |
methyl 2-methyl-3-(1-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(13(15)16-3)9-14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCPIKSICZNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















